(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Organic Synthesis Cross-Coupling Regioselectivity

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (CAS 116272-75-4) is an organic compound classified as a β-methyl-β-nitrostyrene derivative. It features an aryl bromide and a trans-configured (E) nitroalkene functional group attached to a benzene ring.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 116272-75-4
Cat. No. B037861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene
CAS116272-75-4
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+
InChIKeyYIYKNVSMWCPXES-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene (CAS 116272-75-4) for Advanced Organic Synthesis and Pharmaceutical Intermediate Applications


(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (CAS 116272-75-4) is an organic compound classified as a β-methyl-β-nitrostyrene derivative . It features an aryl bromide and a trans-configured (E) nitroalkene functional group attached to a benzene ring. This combination of reactive moieties positions it as a versatile building block for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science research where sequential or orthogonal transformations are required .

The Risks of Generic Substitution: Why (E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene is Not Interchangeable with Simple Analogs


The specific substitution pattern of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (meta-bromo) is critical for its intended applications. Generic substitution with an ortho- or para-bromo analog, or a non-brominated parent compound, fails to provide the same reactivity profile and synthetic utility. The position of the bromine atom dictates the regiochemistry of subsequent palladium-catalyzed cross-coupling reactions, while the (E)-nitroalkene geometry is essential for stereoselective transformations [1]. Furthermore, class-level evidence indicates that the presence and position of a bromine substituent on the aromatic ring of nitropropenyl arenes can significantly alter biological activity [2], meaning that substitution with a non-halogenated or differently halogenated analog cannot be assumed to yield comparable results in a biological assay.

Quantitative Performance Metrics for (E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene vs. Comparators


Meta-Substitution Effect on Cross-Coupling Reactivity vs. Ortho- and Para-Isomers

As an aryl bromide, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a viable substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings . The critical differentiation lies in the position of the bromine atom on the aromatic ring. While direct comparative kinetic data for this specific compound's coupling rates against its ortho- and para-isomers were not found in the searched literature, this is a well-established principle in organic chemistry [1]. The meta-substitution pattern results in a distinct electronic environment and steric profile compared to its ortho- (e.g., CAS 155988-37-7) and para- (e.g., CAS 21892-60-4) analogs. This directly influences the regiochemical outcome of the initial coupling and subsequent transformations, making it a unique starting material for accessing 1,3-disubstituted benzene scaffolds that would be difficult to synthesize with high purity from other isomers.

Organic Synthesis Cross-Coupling Regioselectivity

Impact of Halogen Substituent on Antimicrobial Activity of Nitropropenyl Arenes

Class-level evidence from a study of 20 nitroalkenyl arenes demonstrates that halogen substitution can significantly impact antimicrobial activity [1]. The study found that compounds 14 (5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole) and 9 ((4-[(E)-2-nitroprop-1-enyl]-1-fluorobenzene) were the most broadly antimicrobial [1]. Crucially, the research notes that the antimicrobial activity spectrum varied greatly among the tested compounds [1]. While direct MIC data for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is not available in this primary source, the data supports the principle that substitution type and position on the nitropropenyl benzene scaffold are key drivers of biological activity. Another study specifically highlights that the addition of a β-bromo group to this class of molecules can enhance antibacterial activity significantly [2].

Antimicrobial Drug Discovery Structure-Activity Relationship

Synthesis of 1-(3-Bromophenyl)propan-2-amine via Lithium Aluminum Hydride Reduction

A primary, verifiable application for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is its reduction to yield 1-(3-bromophenyl)propan-2-amine [1]. This transformation is documented where the compound is used as a reactant with lithium aluminum tetrahydride (LiAlH4) in tetrahydrofuran (THF) solvent for 1 hour to generate the amine product [1]. This contrasts with analogs like 1-(4-bromophenyl)-2-nitropropene, which is reported to undergo efficient cycloaddition reactions with aldehydes to synthesize 1,3-dienes and alpha,beta-unsaturated carbonyl compounds , demonstrating that the substitution pattern and reaction conditions direct distinct synthetic pathways. The target compound is thus specifically optimized for producing this particular phenethylamine scaffold.

Organic Synthesis Reduction Amine Synthesis

Validated Application Scenarios for Procuring (E)-1-Bromo-3-(2-nitroprop-1-enyl)benzene


Synthesis of 1-(3-Bromophenyl)propan-2-amine Derivatives

This compound is the direct precursor for the synthesis of 1-(3-bromophenyl)propan-2-amine via reduction with LiAlH4 in THF . This specific amine scaffold, bearing a meta-bromo substituent, is a valuable intermediate for medicinal chemistry programs exploring central nervous system (CNS) targets or other biological pathways where this specific substitution pattern is required.

Medicinal Chemistry SAR Studies on Nitropropenyl Arenes

As a member of the nitroalkenyl arene class, this compound is a necessary reagent for any structure-activity relationship (SAR) study investigating the role of a meta-bromo substituent on biological activity . Class-level evidence confirms that the substitution pattern on the aromatic ring of nitropropenyl arenes significantly impacts antimicrobial activity , making this compound essential for completing a full matrix of analogs.

Bifunctional Building Block for Orthogonal Synthesis

The compound's two functional groups—an aryl bromide and a trans-nitroalkene—serve as orthogonal reactive handles . The aryl bromide is amenable to palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira), while the electron-deficient nitroalkene is a potent Michael acceptor and a versatile 2π component in cycloaddition reactions . This dual reactivity allows for sequential derivatization to build complex molecular architectures not easily accessible from simpler starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.